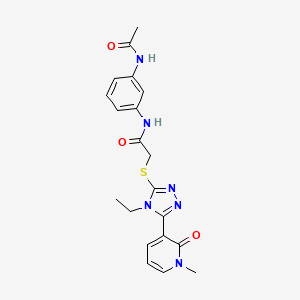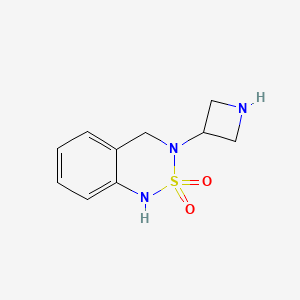![molecular formula C23H20N6O2S B2794700 N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1189975-88-9](/img/structure/B2794700.png)
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first identified as a selective inhibitor of epithelial sodium channels (ENaC), which are important for the regulation of sodium and water balance in the body. However, recent studies have revealed that ESI-09 may have broader applications in the treatment of various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea involves the reaction of 2-ethoxyaniline with propylsulfonylisocyanate to form N-(2-ethoxyphenyl)-N'-propylsulfonylurea, which is then reacted with 1-(2,3-dihydro-1H-indol-6-yl)-2-nitroethene to form the desired product.
Starting Materials
2-ethoxyaniline, propylsulfonylisocyanate, 1-(2,3-dihydro-1H-indol-6-yl)-2-nitroethene
Reaction
Step 1: 2-ethoxyaniline is reacted with propylsulfonylisocyanate in the presence of a base such as triethylamine to form N-(2-ethoxyphenyl)-N'-propylsulfonylurea., Step 2: 1-(2,3-dihydro-1H-indol-6-yl)-2-nitroethene is added to the reaction mixture and the resulting mixture is heated to reflux for several hours., Step 3: The reaction mixture is cooled and the product is isolated by filtration and recrystallization from a suitable solvent such as ethanol.
Mechanism Of Action
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a selective inhibitor of ENaC, which are ion channels found in the epithelial cells of various tissues, including the lungs, kidneys, and colon. ENaC plays a key role in the regulation of sodium and water balance in the body. N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea binds to a specific site on ENaC, preventing sodium ions from entering the cell. This results in a decrease in sodium reabsorption and an increase in sodium excretion, which can help to reduce fluid retention in the body.
Biochemical And Physiological Effects
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to have a number of biochemical and physiological effects. In addition to its role as an ENaC inhibitor, N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD). N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is its selectivity for ENaC. This makes it a useful tool for studying the role of ENaC in various physiological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is its relatively low potency, which may limit its usefulness in certain experiments. Additionally, N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has poor solubility in aqueous solutions, which may make it difficult to use in some experimental systems.
Future Directions
There are a number of future directions for research on N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One area of interest is its potential as a therapeutic agent in the treatment of diseases such as hypertension, cystic fibrosis, and pulmonary edema. Additionally, further studies are needed to fully understand the anti-inflammatory and anti-cancer properties of N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. Finally, there is a need for the development of more potent and soluble ENaC inhibitors, which may have broader applications in the treatment of various diseases.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as an ENaC inhibitor. ENaC is a target for the treatment of various diseases, including hypertension, cystic fibrosis, and pulmonary edema. N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been shown to inhibit ENaC activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.
properties
IUPAC Name |
1-(4-ethylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O2S/c1-3-15-4-8-17(9-5-15)29-22-19(12-25-29)23(30)28(14-24-22)13-20-26-21(27-31-20)16-6-10-18(32-2)11-7-16/h4-12,14H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVDTSHTAUNHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)
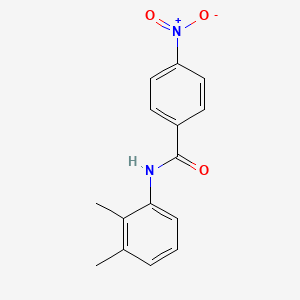
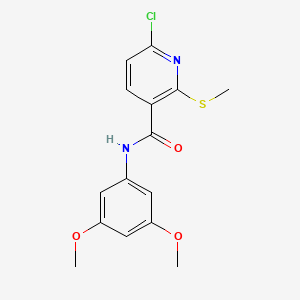
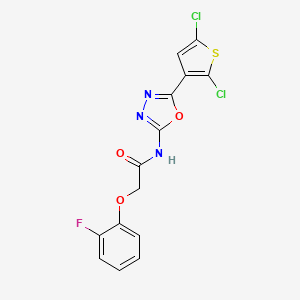
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2794625.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)
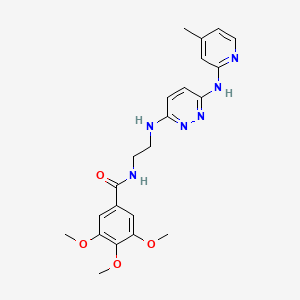
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
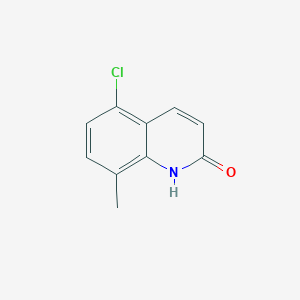
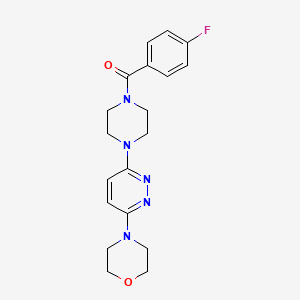
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
